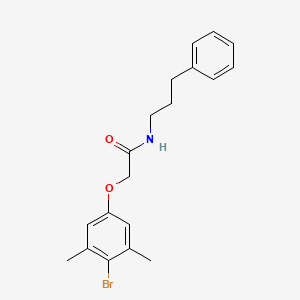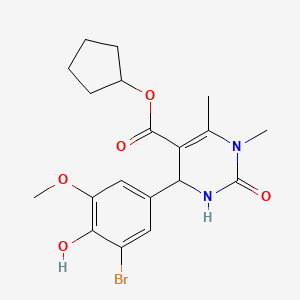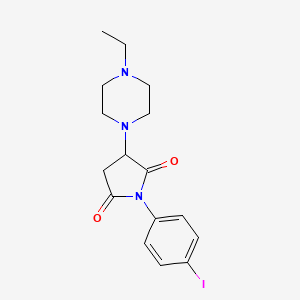![molecular formula C21H22ClFN2O2 B4892726 N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a potent inhibitor of the protease enzyme, calpain, which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.
作用機序
CFM-2 exerts its effects by inhibiting calpain, a calcium-dependent protease enzyme that is involved in various cellular processes. Calpain is activated by an increase in intracellular calcium levels, which leads to the cleavage of various substrates, including cytoskeletal proteins, signaling molecules, and transcription factors. CFM-2 binds to the active site of calpain, preventing it from cleaving its substrates and thereby inhibiting its activity. This leads to a reduction in cellular processes that are dependent on calpain activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. In cancer cells, CFM-2 induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, CFM-2 prevents neuronal death by reducing oxidative stress and inflammation. In cardiovascular diseases, CFM-2 reduces myocardial infarct size by inhibiting cell death pathways and improving cardiac function.
実験室実験の利点と制限
CFM-2 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for calpain, which makes it a useful tool for studying calpain-dependent cellular processes. Another advantage is its availability and affordability, which makes it accessible to researchers. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can complicate data interpretation.
将来の方向性
CFM-2 has several potential future directions for research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield, purity, and solubility. Additionally, future research can focus on developing more potent and selective calpain inhibitors based on CFM-2's structure. Finally, CFM-2 can be used as a tool to study the role of calpain in various cellular processes and diseases.
合成法
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 4-fluorobenzamide with 2-chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-fluorobenzoyl)acetamide. The intermediate is then reacted with piperidine and formaldehyde to form N-(1-((2-chlorophenyl)acetyl)-3-piperidinyl)methyl)-4-fluorobenzamide, which is the final product. The synthesis method of CFM-2 has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Due to its ability to inhibit calpain, CFM-2 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. CFM-2 has also been shown to have neuroprotective effects by preventing neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, CFM-2 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
特性
IUPAC Name |
N-[[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-19-6-2-1-5-17(19)12-20(26)25-11-3-4-15(14-25)13-24-21(27)16-7-9-18(23)10-8-16/h1-2,5-10,15H,3-4,11-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFFPRVEMZCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)





![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)